![molecular formula C23H27FN4O6S B1674165 Fscpx CAS No. 156547-56-7](/img/structure/B1674165.png)
Fscpx
描述
“Fscpx” appears to refer to two different entities. One is the Fidelity Select Consumer Discretionary Portfolio (FSCPX), a mutual fund . The other is a chemical compound used as an irreversible A1 Adenosine Receptor Antagonist .
Synthesis Analysis
The synthesis of FSCPX, the chemical compound, has been described in several papers . It is used as an irreversible adenosine A1 antagonist .Molecular Structure Analysis
The molecular structure of the chemical compound FSCPX can be found in various databases .Chemical Reactions Analysis
FSCPX, as a chemical compound, has been studied for its effects on the adenosine transport system .Physical And Chemical Properties Analysis
The physical and chemical properties of the chemical compound FSCPX can be found in various databases .科学研究应用
Irreversible A1 Adenosine Receptor Antagonist
FSCPX is widely used as an irreversible A1 adenosine receptor antagonist . It has been used in studies to modify the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the Guinea Pig Atrium .
Modifying the Effect of NBTI
FSCPX has been found to modify the effect of NBTI, a nucleoside transport inhibitor . This is particularly apparent on E/c curves of adenosine receptor agonists .
Inhibition of NBTI Effects
FSCPX has been observed to inhibit the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous (but not exogenous) origin .
Improvement of Receptor Reserve-Estimating Method
FSCPX has been used in studies aiming to improve the receptor reserve-estimating method to eliminate the distorting effect resulted from unexpected interference .
Interaction with NBTI in Ex Vivo Experimental Setting
In silico evidence has been obtained for an interference between effects of FSCPX and NBTI upon ex vivo experimental setting . This has led to the assumption that FSCPX inhibits the effect of NBTI on the level of endogenous (but not exogenous) adenosine .
Enhancement of Direct Negative Inotropic Response to Adenosine
In earlier studies using isolated, paced guinea pig left atria, FSCPX was observed to paradoxically increase the direct negative inotropic response to A1 adenosine receptor agonists if NBTI, a nucleoside transport inhibitor, was present .
作用机制
Target of Action
FSCPX is known as a potent, selective, and irreversible antagonist of the A1 Adenosine Receptor (A1AR) . A1ARs are widely expressed in mammalian tissues and play a crucial role in various physiological processes .
Mode of Action
FSCPX interacts with A1ARs and inhibits their function . It has been observed that FSCPX paradoxically increases the direct negative inotropic response to A1 adenosine receptor agonists if NBTI, a nucleoside transport inhibitor, is present . This suggests that FSCPX might modify the equilibrative and NBTI-sensitive nucleoside transporter (ENT1) in a way that allows ENT1 to transport adenosine but impedes NBTI to inhibit this transport .
Biochemical Pathways
FSCPX affects the biochemical pathways involving adenosine and its receptors. By antagonizing A1AR, it modifies the effects of adenosine receptor agonists. Furthermore, it appears to influence the function of ENT1, thereby affecting the transport of adenosine .
Result of Action
The primary result of FSCPX’s action is the inhibition of A1AR, which can lead to increased responses to A1 adenosine receptor agonists . Additionally, FSCPX appears to modify the action of NBTI, reducing the interstitial concentration of adenosine of endogenous origin .
未来方向
The future performance of FSCPX, the mutual fund, is a subject of speculation and analysis . As for the chemical compound, future research directions could involve further exploration of its mechanism of action and potential applications .
Relevant Papers Several papers have been published on the chemical compound FSCPX, discussing its synthesis, mechanism of action, and effects on the adenosine transport system . For the mutual fund FSCPX, relevant information can be found in financial analysis reports .
属性
IUPAC Name |
3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166094 | |
Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fscpx | |
CAS RN |
156547-56-7 | |
Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。